molecular formula C25H21ClN2O3S B2983081 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone CAS No. 686744-19-4

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone

Cat. No.: B2983081
CAS No.: 686744-19-4
M. Wt: 464.96
InChI Key: MIPULNPRUBBURN-UHFFFAOYSA-N
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Description

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H21ClN2O3S and its molecular weight is 464.96. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activity

A study on 1H-Indole derivatives, related to the compound , demonstrated significant antimicrobial activity. These derivatives were effective against both Gram-positive and Gram-negative bacteria, as well as showing antifungal properties against Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).

Synthesis Techniques

Innovative methods for synthesizing related indole derivatives have been explored. For instance, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion, using anilines as the aryl source, has been developed (Organic chemistry frontiers, 2017). Another study focused on the synthesis of functional aromatic multisulfonyl chlorides and their precursors, highlighting the potential for creating complex organic molecules (The Journal of organic chemistry, 2001).

Anti-Inflammatory Properties

Research on chalcone derivatives, similar to the compound , indicated potential anti-inflammatory effects. These derivatives were evaluated using a rat model, showing promising results in reducing inflammation (Current drug discovery technologies, 2022).

Cancer Detection and Imaging

A water-soluble near-infrared dye closely related to the compound was developed for cancer detection. This dye showed improved quantum yield and potential for bioconjugation, suggesting applications in molecular-based beacons for cancer detection (Bioconjugate chemistry, 2005).

Chemical Synthesis and Reactivity

Various studies have explored the chemical reactivity and synthesis of related compounds. For instance, the efficient synthesis of 2-sulfonated indoles, a structural motif common in pharmaceuticals, has been achieved (Organic chemistry frontiers, 2017). Another study described the synthesis of a serotonin homologue through an intramolecular cycloaddition process (Tetrahedron Letters, 1987).

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3S/c26-21-10-4-1-8-19(21)15-27-16-24(20-9-3-6-12-23(20)27)32(30,31)17-25(29)28-14-13-18-7-2-5-11-22(18)28/h1-12,16H,13-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPULNPRUBBURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CS(=O)(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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